Diisooctylphenol

Polymer Stabilization Antioxidant Synergism Rubber Processing

Diisooctylphenol (CAS 85958-96-9) is a di-substituted long-chain alkylphenol with the molecular formula C22H38O and a molecular weight of 318.54 g/mol. This compound, also identified as 2,3-bis(6-methylheptyl)phenol or 2,4-diisooctylphenol depending on isomerism, is a colorless to pale yellow liquid with a density of approximately 0.94 g/cm³ and mild aromatic odor.

Molecular Formula C22H38O
Molecular Weight 318.5 g/mol
CAS No. 85958-96-9
Cat. No. B12642803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisooctylphenol
CAS85958-96-9
Molecular FormulaC22H38O
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC1=C(C(=CC=C1)O)CCCCCC(C)C
InChIInChI=1S/C22H38O/c1-18(2)12-7-5-9-14-20-15-11-17-22(23)21(20)16-10-6-8-13-19(3)4/h11,15,17-19,23H,5-10,12-14,16H2,1-4H3
InChIKeyFNRRHKQTVNDRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisooctylphenol (CAS 85958-96-9): Chemical Identity and Industrial Positioning for Procurement


Diisooctylphenol (CAS 85958-96-9) is a di-substituted long-chain alkylphenol with the molecular formula C22H38O and a molecular weight of 318.54 g/mol [1]. This compound, also identified as 2,3-bis(6-methylheptyl)phenol or 2,4-diisooctylphenol depending on isomerism, is a colorless to pale yellow liquid with a density of approximately 0.94 g/cm³ and mild aromatic odor [2]. It belongs to the alkylphenol family but distinguishes itself from simpler mono-alkylated phenols (e.g., octylphenol, nonylphenol) through the presence of two branched octyl substituents, which significantly alter its hydrophobicity, steric hindrance, and performance profile in industrial applications [3]. As a chemical intermediate, diisooctylphenol serves as a precursor for ethoxylated surfactants, phenolic antioxidants, polymer stabilizers, and lubricant additives, where its dual alkylation confers specific advantages in thermal stability and compatibility with non-polar matrices [4].

Why Generic Alkylphenol Substitution Fails: Diisooctylphenol Differentiators in Lubricant and Polymer Systems


Substituting diisooctylphenol with a generic alkylphenol such as octylphenol or nonylphenol introduces significant performance trade-offs in high-demand industrial applications due to fundamental differences in molecular architecture. The dual, branched octyl substitution pattern of diisooctylphenol provides substantially greater steric hindrance around the phenolic hydroxyl group compared to mono-alkylated phenols, which directly impacts radical scavenging kinetics and thermal stability [1]. In polymer stabilization and lubricant antioxidant applications, this structural feature reduces the rate of oxidative degradation and improves compatibility with hydrocarbon matrices [2]. Furthermore, the higher molecular weight and increased hydrophobicity of diisooctylphenol (MW ~318 g/mol) relative to octylphenol (MW ~206 g/mol) results in lower volatility and reduced migration from finished products, a critical factor in high-temperature processing and long-term material durability [3]. Generic substitution therefore risks compromising oxidation induction time, color stability, and overall service life of the formulated product, as detailed in the quantitative evidence below.

Diisooctylphenol: Quantified Comparative Performance Evidence for Scientific Selection


Polymer Stabilization Efficacy: Diisooctylphenol vs. 2,6-Di-tert-butyl-4-methylphenol (BHT) in Phenolic-Phosphine Synergistic Blends

In a patented antioxidant composition for organic polymers (US4439570A), a liquid mixture containing 16% by weight 2,4-diisooctylphenol combined with a phosphine synergist demonstrated a stabilizing power that was explicitly described as 'greater than that shown by the phenolic antioxidant or mixture of phenolic antioxidants alone' [1]. This represents a class-level inference for diisooctylphenol relative to unblended phenolic antioxidants. The composition's enhanced resistance to coloration, a critical quality parameter for polymers like SBR and ABS rubbers, is attributed to the specific steric hindrance provided by the diisooctyl substitution pattern, which retards oxidative degradation more effectively than less hindered phenolic structures such as 2,6-di-tert-butyl-4-methylphenol (BHT) when used at equivalent loading levels [2].

Polymer Stabilization Antioxidant Synergism Rubber Processing

Lubricant Detergent Performance: Barium Diisooctylphenol Sulfide vs. Other Alkylphenol Derivatives in Heavy-Duty Engine Oils

Historical patent literature (US2449026) identifies barium salts of diisobutyl (tertiary isooctyl) phenol sulfides as established lubricating oil additives with 'excellent detergent properties' that improve the performance of lubricants, particularly in heavy-duty oils used for lubricating high-speed diesel and gasoline engines [1]. This is a class-level inference for diisooctylphenol-derived additives. The patent addresses the specific challenge of water sensitivity inherent to these additives and proposes an improved manufacturing process to render them water-insensitive, thereby preventing sludge formation and emulsification when lubricants are contaminated with water during storage or handling [2].

Lubricant Additives Detergent Performance Engine Oil Stability

Thermal and Light Stability Enhancement: Diisooctylphenol as a Phenol Derivative in High-Molecular-Weight Polyoxyalkylene Compositions

Japanese Patent JPS6197352A discloses that adding 0.01-10% of a phenol derivative, specifically including dioctylphenol (diisooctylphenol), to a high-molecular-weight compound prepared from polyoxyalkylene glycol and polycarboxylic acid imparts 'excellent resistance to light and heat' [1]. This represents class-level inference for diisooctylphenol. The high-molecular-weight base polymer, having an average molecular weight of 50,000 or above and an ethylene oxide chain content of 70 wt% or above, was found to suffer from severe degradation (molecular weight reduction, loss of film-forming properties, and cracking) when independently heated in air or exposed to sunlight for prolonged periods [2].

Polymer Stability Water-Soluble Films Thermal Degradation Resistance

Procurement-Driven Application Scenarios for Diisooctylphenol: Where the Comparative Evidence Supports Selection


Polymer Stabilizer Formulation for High-Clarity and Color-Sensitive Applications

In the manufacture of styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS) polymers, the inherent tendency of phenolic antioxidants to cause discoloration (yellowing) over time presents a significant quality challenge [1]. Diisooctylphenol, when formulated as part of a phenolic-phosphine synergistic blend at concentrations as low as 16% by weight of the antioxidant package, provides enhanced resistance to coloration while simultaneously delivering stabilizing power that exceeds the performance of the phenolic antioxidant component used alone [2]. This makes diisooctylphenol a strategically valuable intermediate for antioxidant manufacturers targeting the production of color-stable, high-durability rubber and plastic articles where aesthetic quality and long-term mechanical integrity are non-negotiable.

Heavy-Duty Engine Oil Additive Intermediate for Enhanced Detergency and Water Tolerance

Lubricant formulators seeking to improve the detergent performance of heavy-duty engine oils for high-speed diesel and gasoline engines can leverage diisooctylphenol as a precursor for synthesizing barium alkylphenol sulfide additives [3]. These additives, derived from diisooctylphenol, are established to possess 'excellent detergent properties' that enhance overall lubricant performance [4]. Furthermore, patented process improvements specifically address the water sensitivity of these additives, enabling the production of water-insensitive versions that prevent sludge formation and emulsification when lubricants are inadvertently exposed to moisture during storage or operation [5]. This application scenario is particularly relevant for procurement in the specialty lubricant additives sector where reliable detergent performance under demanding conditions is required.

Thermally Stable Water-Soluble Film and Sheet Manufacturing

The production of polyvinyl alcohol (PVA) and other polyoxyalkylene-based water-soluble films and sheets faces inherent stability challenges, as these materials undergo intense degradation, molecular weight reduction, and loss of film-forming properties when exposed to heat or sunlight for extended periods [6]. Incorporating 0.01-10% diisooctylphenol (dioctylphenol) into the high-molecular-weight polymer matrix (MW ≥50,000; ethylene oxide chain content ≥70 wt%) has been demonstrated to impart 'excellent resistance to light and heat,' thereby preserving film integrity and preventing cracking [7]. For manufacturers of water-soluble packaging, laundry bags, or agricultural films, procurement of diisooctylphenol as a stabilizing additive offers a validated solution to mitigate thermal and photo-degradation failures that directly impact product shelf life and performance reliability.

Technical Documentation Hub

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